17beta-HSD1-IN-1
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Overview
Description
17beta-HSD1-IN-1 is a potent inhibitor of the enzyme 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1). This enzyme plays a crucial role in the biosynthesis of estrogens, particularly in the conversion of estrone to estradiol. Inhibiting 17beta-HSD1 has significant implications in the treatment of estrogen-dependent diseases such as breast cancer and endometriosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-HSD1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 17beta-HSD1-IN-1 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group in this compound may yield a ketone derivative .
Scientific Research Applications
17beta-HSD1-IN-1 has a wide range of applications in scientific research:
Mechanism of Action
17beta-HSD1-IN-1 exerts its effects by binding to the active site of the 17beta-HSD1 enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of estrone to estradiol, leading to a decrease in estrogen levels. The molecular targets include the enzyme’s active site residues, and the pathways involved are those related to estrogen biosynthesis and metabolism .
Comparison with Similar Compounds
17beta-HSD2 inhibitors: These compounds inhibit the enzyme 17beta-hydroxysteroid dehydrogenase type 2, which is involved in the oxidation of estradiol to estrone.
17beta-HSD3 inhibitors: Target the enzyme 17beta-hydroxysteroid dehydrogenase type 3, which is crucial in androgen biosynthesis.
17beta-HSD4 inhibitors: Inhibit the enzyme 17beta-hydroxysteroid dehydrogenase type 4, which has a role in fatty acid metabolism.
Uniqueness: 17beta-HSD1-IN-1 is unique in its high specificity and potency for inhibiting 17beta-HSD1, making it a valuable tool for studying estrogen-dependent processes and developing targeted therapies .
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-(4-hydroxy-3,5-dimethylphenyl)-N-methyl-N-(2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H21NO3/c1-13-7-5-6-8-17(13)22(4)21(24)19-10-9-18(25-19)16-11-14(2)20(23)15(3)12-16/h5-12,23H,1-4H3 |
InChI Key |
HBJHIBFARBKTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
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